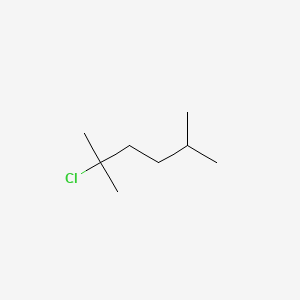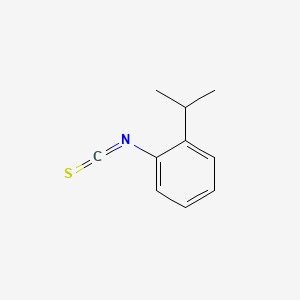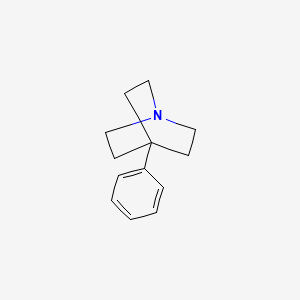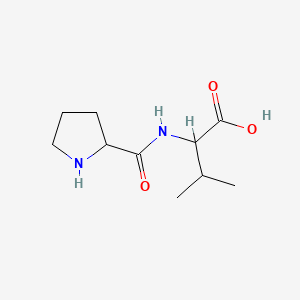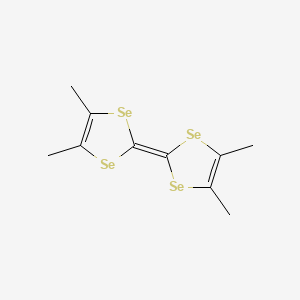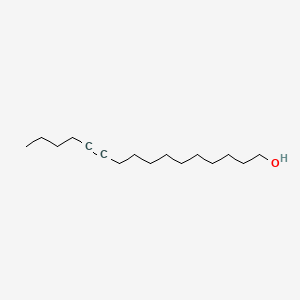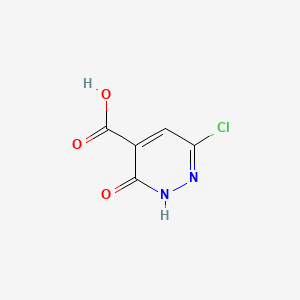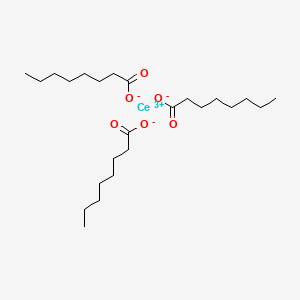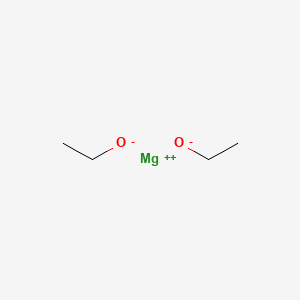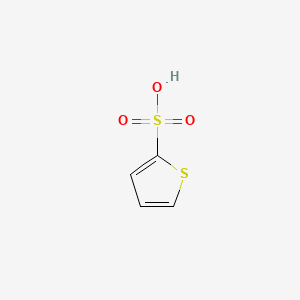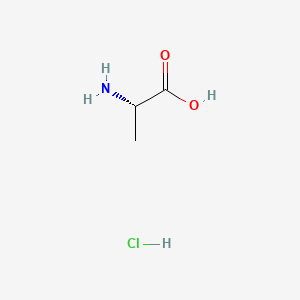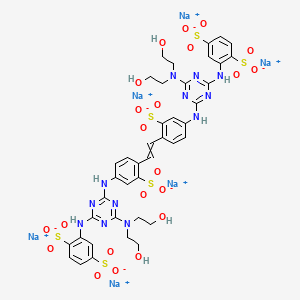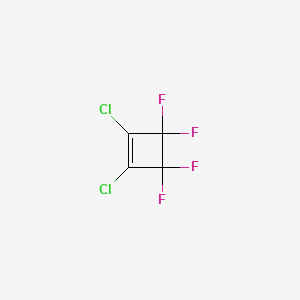
1,2-Dichlorotetrafluorcyclobuten-1
Übersicht
Beschreibung
1,2-Dichlorotetrafluorocyclobutene-1 is a cyclic fluorinated organic compound with the molecular formula C₄Cl₂F₄ and a molecular weight of 194.942 . This compound is notable for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a cyclobutene ring.
Wissenschaftliche Forschungsanwendungen
1,2-Dichlorotetrafluorocyclobutene-1 has several scientific research applications. It is used in the study of catalytic processes and reaction pathways due to its unique structure and reactivity . The compound’s fluorinated nature makes it valuable in the development of materials with specific chemical and physical properties. Additionally, it is used in environmental sciences and space science research .
Wirkmechanismus
Target of Action
The primary target of 1,2-Dichlorotetrafluorocyclobutene-1 is the catalytic gas-phase process of fluorination . This process involves the use of hexachlorobutadiene (HCBD) and anhydrous HF .
Mode of Action
1,2-Dichlorotetrafluorocyclobutene-1 interacts with its targets through a catalytic gas-phase process of fluorination . This interaction results in the formation of 1,2-Dichlorotetrafluorocyclobutene-1 from hexachlorobutadiene (HCBD) and anhydrous HF .
Biochemical Pathways
The biochemical pathway affected by 1,2-Dichlorotetrafluorocyclobutene-1 involves the transformation of hexachlorobutadiene (HCBD) into 1,2-Dichlorotetrafluorocyclobutene-1
Result of Action
The molecular and cellular effects of 1,2-Dichlorotetrafluorocyclobutene-1’s action are primarily seen in its ability to transform hexachlorobutadiene (HCBD) into 1,2-Dichlorotetrafluorocyclobutene-1
Vorbereitungsmethoden
1,2-Dichlorotetrafluorocyclobutene-1 can be synthesized via a catalytic gas-phase process of fluorination using hexachlorobutadiene and anhydrous hydrogen fluoride . The process involves the use of CrOₓ/ZnO catalysts with different promoters such as nickel, copper, indium, and aluminum. The highest yield of 1,2-Dichlorotetrafluorocyclobutene-1, reaching 90%, was achieved using a Cr–Ni–Zn catalyst under optimized reaction conditions . This method offers an economic and efficient route for industrial production.
Analyse Chemischer Reaktionen
1,2-Dichlorotetrafluorocyclobutene-1 undergoes various chemical reactions, including substitution reactions. For example, it reacts with diphenylphosphine in a solvent medium of dimethylformamide to produce mono and disubstituted derivatives . The reaction conditions and the presence of a solvent significantly influence the products formed. In the absence of a solvent, different products such as hydrogen chloride, trifluorodiphenylphosphorane, and diphenylphosphinic fluoride are obtained .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichlorotetrafluorocyclobutene-1 can be compared with other similar compounds such as perfluorocyclobutene and hexachlorobutadiene. Unlike perfluorocyclobutene, which contains only fluorine atoms, 1,2-Dichlorotetrafluorocyclobutene-1 has both chlorine and fluorine atoms, giving it unique reactivity and applications . Hexachlorobutadiene, on the other hand, is used as a precursor in the synthesis of 1,2-Dichlorotetrafluorocyclobutene-1 .
Eigenschaften
IUPAC Name |
1,2-dichloro-3,3,4,4-tetrafluorocyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHIKRWJVIBASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191137 | |
| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-93-5 | |
| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dichlorotetrafluorocyclobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the reaction between 1,2-Dichlorotetrafluorocyclobutene-1 and Cyclenphosphorane?
A1: The research demonstrates that Cyclenphosphorane reacts with 1,2-Dichlorotetrafluorocyclobutene-1 in the presence of triethylamine to form monochlorotetrafluorocyclobutenylcyclenphosphorane with a yield of 70-80% []. This reaction occurs at room temperature in tetrahydrofuran.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



